N-cyclopropyl-3-quinolin-2-ylpropanamide
Description
N-Cyclopropyl-3-quinolin-2-ylpropanamide is a synthetic organic compound characterized by a quinoline moiety linked to a propanamide backbone substituted with a cyclopropyl group.
Properties
IUPAC Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-7-8-13)10-9-12-6-5-11-3-1-2-4-14(11)16-12/h1-6,13H,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEHQQCSVIWHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s quinoline core and propanamide backbone align it with several pharmacologically active analogs. Key comparisons include:
Key Observations :
- Cyclopropyl vs. Cycloheptyl : The cyclopropyl group in the target compound likely reduces steric hindrance compared to cycloheptyl in , favoring tighter binding to enzymes or receptors.
- Quinolin-2-yl vs. Indol-3-yl/Isoquinolin-6-yl: Quinoline’s planar structure supports intercalation with DNA or kinase ATP-binding sites, whereas indole () may engage in hydrophobic interactions, and isoquinoline () offers enhanced π-stacking due to its extended aromatic system.
- Chlorophenyl Substituent () : The electron-withdrawing Cl atom could increase potency but may also elevate toxicity risks compared to the cyclopropyl group.
Computational and Physicochemical Profiling
- QSAR/QSPR Insights: ’s use of quantum chemistry and neural networks suggests that this compound may exhibit higher membrane permeability than ’s cycloheptyl analog due to reduced molecular weight and hydrophobicity.
- Solubility and LogP: The quinoline core likely reduces aqueous solubility compared to pyridine-containing analogs (), but the cyclopropyl group may mitigate this by lowering overall LogP.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
